molecular formula C9H13BrN2O2 B1444339 Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate CAS No. 1056156-03-6

Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate

Cat. No.: B1444339
CAS No.: 1056156-03-6
M. Wt: 261.12 g/mol
InChI Key: JOBGHKLLKHUZCY-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate typically involves the reaction of 3-bromo-5-methylpyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

3-bromo-5-methylpyrazole+tert-butyl chloroformatetert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate\text{3-bromo-5-methylpyrazole} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3-bromo-5-methylpyrazole+tert-butyl chloroformate→tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are of interest for their potential biological activities.

    Biology: Pyrazole derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

    Medicine: Research is ongoing to explore the potential of pyrazole derivatives in drug development, particularly for their anti-cancer and anti-viral properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate depends on its specific application. In biological systems, pyrazole derivatives often act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary widely and are the subject of ongoing research.

Comparison with Similar Compounds

Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate can be compared with other pyrazole derivatives such as:

    Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate: Lacks the methyl group, which can affect its reactivity and biological activity.

    Tert-butyl 3-chloro-5-methyl-1h-pyrazole-1-carboxylate:

    Tert-butyl 3-bromo-5-phenyl-1h-pyrazole-1-carboxylate:

Properties

IUPAC Name

tert-butyl 3-bromo-5-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBGHKLLKHUZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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